molecular formula C9H17N B3321701 Spiro[2.5]octan-5-ylmethanamine CAS No. 1374744-01-0

Spiro[2.5]octan-5-ylmethanamine

Cat. No.: B3321701
CAS No.: 1374744-01-0
M. Wt: 139.24
InChI Key: CHBCKTJIEQBTOW-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-ylmethanamine is a chemical compound that has garnered attention in scientific research due to its unique spirocyclic structure. This compound is characterized by a spiro[2.5]octane core with a methanamine group attached to the fifth carbon atom. The spirocyclic structure imparts distinct physicochemical properties, making it an interesting subject for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octan-5-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a linear or cyclic ketone, under acidic or basic conditions to form the spirocyclic structure. The methanamine group can then be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octan-5-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core.

Scientific Research Applications

Spiro[2.5]octan-5-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a scaffold for drug design.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its distinct properties make it useful in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Spiro[2.5]octan-5-ylmethanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octan-6-ylmethanamine: Another spirocyclic compound with a similar structure but different substitution pattern.

    Spirocyclic oxindoles: These compounds also feature a spirocyclic core and are widely studied for their medicinal properties.

Uniqueness

Spiro[2.5]octan-5-ylmethanamine is unique due to its specific spirocyclic structure and the position of the methanamine group. This configuration imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

spiro[2.5]octan-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBCKTJIEQBTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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